Predicted Boiling Point: 2-Ethoxycarbonyl vs. 4-Ethoxycarbonyl Isomer
The ortho-ester arrangement in the target compound is predicted to reduce the boiling point compared to the para-ester isomer, 4-ethoxycarbonyl-2'-iodobenzophenone. This difference can simplify purification and reduce thermal stress during distillation .
| Evidence Dimension | Predicted Boiling Point (ACD/Labs) |
|---|---|
| Target Compound Data | 448.3 ± 25.0 °C |
| Comparator Or Baseline | 4-Ethoxycarbonyl-2'-iodobenzophenone: 465.6 ± 30.0 °C |
| Quantified Difference | ~17.3 °C lower |
| Conditions | Predicted values under standard pressure |
Why This Matters
A lower boiling point indicates the compound may be easier to distill for purification, potentially reducing energy costs and thermal decomposition risk in scaled-up syntheses.
